molecular formula C15H15ClN4S B6436474 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2549056-77-9

4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No. B6436474
CAS RN: 2549056-77-9
M. Wt: 318.8 g/mol
InChI Key: GTSQCUUCRAIELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CMPB) is a novel small molecule that is being studied for its potential applications in medicine, life science, and materials science. CMPB has a unique structure that consists of a chloro group, a pyrazolylmethyl group, an azetidin-1-yl group, and a benzothiazole group. This structure makes it an attractive molecule for use in various research applications. CMPB has been studied for its potential as an anti-inflammatory agent, an antioxidant, a neuroprotective agent, and a material for use in drug delivery systems.

Scientific Research Applications

4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has been studied for its potential applications in medicine, life science, and materials science. In medicine, 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has been studied for its potential as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent. In life science, 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has been studied for its potential as a material for use in drug delivery systems. In materials science, 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has been studied for its potential as a material for use in catalysts and nanomaterials.

Mechanism of Action

The mechanism of action of 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is not fully understood. However, it is believed that 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole exerts its effects by binding to specific receptors on the surface of cells and modulating their activity. It is also believed that 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole may bind to specific molecules in the cell and modulate their activity.
Biochemical and Physiological Effects
4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has anti-inflammatory, antioxidant, and neuroprotective effects. In vivo studies have shown that 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has anti-inflammatory, antioxidant, and neuroprotective effects. 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has also been shown to modulate the activity of various enzymes, proteins, and receptors.

Advantages and Limitations for Lab Experiments

The use of 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole in lab experiments has several advantages and limitations. One advantage is that 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is relatively easy to synthesize. Another advantage is that 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is relatively stable and can be stored for long periods of time. A limitation of 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is that its mechanism of action is not fully understood. Additionally, 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has not been extensively studied in vivo, so its effects in humans are not fully known.

Future Directions

There are several potential future directions for the study of 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole. One potential direction is to explore the potential therapeutic applications of 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole. This could include further studies of 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole’s anti-inflammatory, antioxidant, and neuroprotective effects. Another potential direction is to explore the potential of 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole as a material for use in drug delivery systems. Additionally, further studies of 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole’s mechanism of action could provide insight into its effects in humans. Finally, further studies of 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole’s potential as a material for use in catalysts and nanomaterials could provide new insights into materials science.

Synthesis Methods

4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can be synthesized using a variety of methods, including the conventional condensation reaction, the microwave-assisted reaction, and the solid-phase synthesis. The conventional condensation reaction involves the reaction of 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole with an acid in the presence of a base. The microwave-assisted reaction involves the reaction of 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole with a base in the presence of a microwave-irradiated solvent. The solid-phase synthesis involves the reaction of 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole with an acid in the presence of a solid support.

properties

IUPAC Name

4-chloro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4S/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-14-12(16)3-2-4-13(14)21-15/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSQCUUCRAIELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.